molecular formula C23H19N3O2 B6007333 2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide

2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B6007333
M. Wt: 369.4 g/mol
InChI Key: VSOJEURMIFZTTG-UHFFFAOYSA-N
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Description

2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like aniline.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce quinoline-4-carboxamide derivatives with different substituents .

Mechanism of Action

The mechanism of action of 2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of the quinoline core with an anilino group and a methoxyphenyl substituent. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-anilino-N-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-28-21-14-8-7-13-20(21)26-23(27)18-15-22(24-16-9-3-2-4-10-16)25-19-12-6-5-11-17(18)19/h2-15H,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOJEURMIFZTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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